
Butylester der Cyanoessigsäure
Übersicht
Beschreibung
Butyl cyanoacetate, also known as cyanoacetic acid butyl ester, is an organic compound with the molecular formula C₇H₁₁NO₂. It is a colorless to pale yellow liquid with a faint odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Wissenschaftliche Forschungsanwendungen
Butyl cyanoacetate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Butyl cyanoacetate is primarily used as an intermediate for numerous organic syntheses . It is a versatile compound that interacts with various targets, including amines, in the process of cyanoacetylation . This interaction forms the basis of its role in the synthesis of biologically active compounds .
Mode of Action
The compound’s mode of action involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Butyl cyanoacetate is involved in the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Result of Action
The result of Butyl cyanoacetate’s action is the formation of a variety of heterocyclic compounds through its interaction with amines . These heterocyclic compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Action Environment
The action of Butyl cyanoacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can significantly affect the compound’s efficacy and stability . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, butyl cyanoacetate is produced by reacting cyanoacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of cyanoacetamides.
Condensation reactions: The active methylene group in butyl cyanoacetate can participate in condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: Under acidic or basic conditions, butyl cyanoacetate can be hydrolyzed to cyanoacetic acid and butanol.
Common Reagents and Conditions:
Nucleophilic substitution: Amines, typically under mild heating conditions.
Condensation reactions: Aldehydes or ketones, often in the presence of a base such as sodium ethoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Cyanoacetamides: Formed through nucleophilic substitution reactions.
β-Keto esters: Formed through condensation reactions.
Cyanoacetic acid and butanol: Formed through hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl cyanoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl cyanoacetate: Contains a tert-butyl group, which provides steric hindrance and affects its reactivity.
Uniqueness: Butyl cyanoacetate is unique due to its balance of reactivity and stability, making it a valuable intermediate in various synthetic processes. Its longer carbon chain compared to ethyl and methyl cyanoacetates provides different solubility and reactivity properties, which can be advantageous in specific applications .
Eigenschaften
IUPAC Name |
butyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACTCNGCHPGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044439 | |
| Record name | Butyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-58-5 | |
| Record name | Butyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl cyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H6L20VOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl cyanoacetate?
A1: Butyl cyanoacetate has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol.
Q2: How is Butyl cyanoacetate typically synthesized?
A2: Butyl cyanoacetate can be synthesized through several methods. One common approach is the Knoevenagel condensation of benzaldehyde and butyl cyanoacetate in the presence of piperidine as a catalyst. [, , , , , , , , ] Another method involves the reaction of cyanoacetate (e.g., methyl cyanoacetate, ethyl cyanoacetate) with polyformaldehyde using a basic catalyst under solvent-free conditions. [] Additionally, tert-butyl cyanoacetate can be synthesized via interesterification of methyl cyanoacetate and tert-butyl alcohol using potassium tert-butyl alcohol as a catalyst. []
Q3: What spectroscopic techniques are used to characterize Butyl cyanoacetate?
A3: Butyl cyanoacetate and its derivatives are commonly characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. These techniques provide information about the functional groups, proton and carbon environments within the molecule. [, , , , , , , , , ]
Q4: What is a key application of Butyl cyanoacetate in organic synthesis?
A4: Butyl cyanoacetate is a valuable reagent for synthesizing various heterocyclic compounds, including pyrroles, isoquinolines, and pyrimidines. [, , , , ]
Q5: How is Butyl cyanoacetate used in the synthesis of isoquinolines?
A5: Palladium-catalyzed enolate arylation of Butyl cyanoacetate with ortho-functionalized aryl halides yields a protected 1,5-dicarbonyl compound. This intermediate can be cyclized with an ammonia source to produce an isoquinoline. This method allows for the synthesis of diversely substituted isoquinolines, including electron-deficient ones, which are traditionally challenging to access. [, ]
Q6: Can Butyl cyanoacetate be used in multicomponent reactions?
A6: Yes, Butyl cyanoacetate has been successfully employed in one-pot, multicomponent reactions for synthesizing isoquinolines. For example, a four-component coupling involving a ketone, an acetal-protected ortho-bromobenzaldehyde or ketone, an electrophile, and an ammonia source can be facilitated in one pot using Butyl cyanoacetate. This reaction sequence ultimately yields C4-functionalized isoquinolines. [, ]
Q7: Are there any other notable reactions Butyl cyanoacetate participates in?
A7: Yes, Butyl cyanoacetate can act as an alkylating agent in iridium-catalyzed reactions. For instance, it reacts with 1,13-tridecanediol in the presence of an iridium catalyst to produce Butyl 2-cyano-15-hydroxypentadecanoate, a precursor for cyclopentadecanolide. []
Q8: Has Butyl cyanoacetate been investigated for its catalytic properties?
A8: While not a catalyst itself, Butyl cyanoacetate plays a crucial role in reactions catalyzed by other species. For example, coordination polymers containing Butyl cyanoacetate moieties have demonstrated catalytic activity in Knoevenagel condensation reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


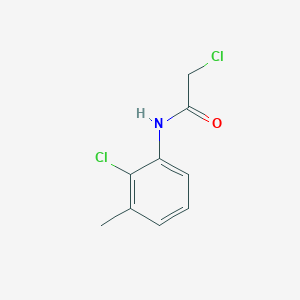
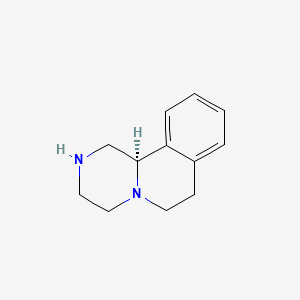
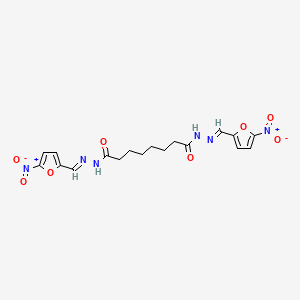
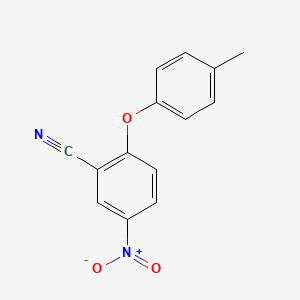
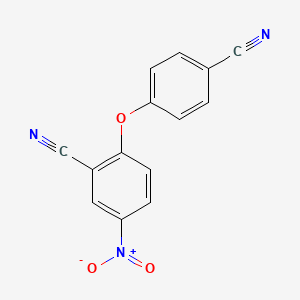
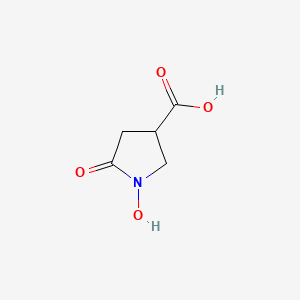

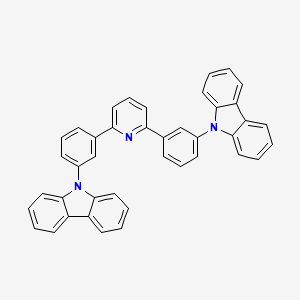
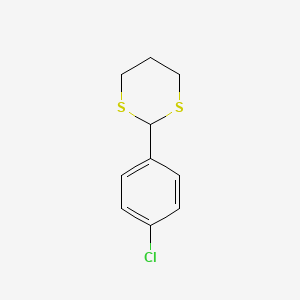
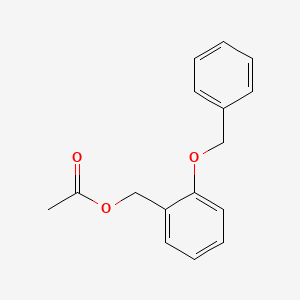

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
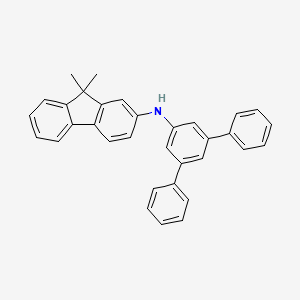
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/new.no-structure.jpg)
